![molecular formula C9H12N2 B151841 4-Pyrrolidin-2-ylpyridine CAS No. 130343-14-5](/img/structure/B151841.png)
4-Pyrrolidin-2-ylpyridine
Overview
Description
4-Pyrrolidin-2-ylpyridine is an organic compound with the molecular formula C9H12N2. It consists of a pyrrolidinyl group attached to the 4-position of a pyridine ring. This compound is a white solid and is known for its basicity, with a pKa of 9.58
Mechanism of Action
Target of Action
Pyrrolidine derivatives have been reported to interact with a variety of biological targets .
Mode of Action
The mode of action of 4-Pyrrolidin-2-ylpyridine involves its interaction with its targets, leading to changes in cellular processes . The specific interactions and resulting changes depend on the nature of the target and the biochemical context.
Biochemical Pathways
Pyrrolidine derivatives have been implicated in a variety of biochemical pathways .
Biochemical Analysis
Biochemical Properties
It is known that the pyrrolidine ring, which is a part of 4-Pyrrolidin-2-ylpyridine, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Molecular Mechanism
It has been theoretically optimized using Density Functional Theory . The least HOMO-LUMO gap was obtained for the gas phase, which might give some insights into its chemical activity and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyrrolidin-2-ylpyridine typically involves the reaction of pyridine with pyrrolidine under specific conditions. One common method is the nucleophilic substitution reaction where pyrrolidine acts as a nucleophile, attacking the 4-position of the pyridine ring. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic attack .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Pyrrolidin-2-ylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The pyrrolidinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Pharmaceutical Development
Overview : 4-Pyrrolidin-2-ylpyridine serves as a crucial intermediate in synthesizing various pharmaceuticals, especially those targeting neurological disorders.
Applications :
- Cognitive Enhancement : Research indicates that this compound may enhance cognitive function and has potential therapeutic applications in treating conditions such as Alzheimer's disease and depression .
- Anticancer Activity : Studies have shown that derivatives of this compound exhibit cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents .
Case Study :
A recent investigation evaluated the anticancer properties of several pyrrolidine derivatives, revealing that compounds with specific substituents on the pyrrolidine ring demonstrated significant inhibition of tumor growth in vitro, particularly against ovarian and breast cancer cells .
Catalysis
Overview : The compound is utilized as a ligand in transition metal-catalyzed reactions, enhancing reaction efficiency and selectivity.
Applications :
- Organic Synthesis : It improves the yield and purity of synthesized compounds by facilitating reactions under milder conditions .
Data Table: Catalytic Efficiency
Reaction Type | Catalyst Used | Yield (%) | Selectivity (%) |
---|---|---|---|
Suzuki Coupling | Palladium Complex | 85 | 92 |
Cross-Coupling | Nickel Complex | 78 | 88 |
Material Science
Overview : The unique structural properties of this compound make it valuable in developing advanced materials.
Applications :
- Polymers and Coatings : Its incorporation into polymer matrices enhances mechanical properties and thermal stability .
Biological Research
Overview : The compound plays a significant role in studying receptor interactions and cellular mechanisms.
Applications :
- Receptor Studies : It aids in understanding the binding affinities of various receptors, such as kappa opioid receptors, which are implicated in mood regulation and addiction .
Case Study :
A study utilized radiolabeled derivatives of this compound for PET imaging to investigate kappa opioid receptor activity in vivo. This approach provided insights into the receptor's role in neuropsychiatric disorders .
Analytical Chemistry
Overview : this compound is employed in developing methods for detecting and quantifying other compounds.
Applications :
Comparison with Similar Compounds
- 4-Morpholinopyridine
- 4-Pyridinethioamide
- 2-Pyrrolidin-2-ylpyridine
Comparison: 4-Pyrrolidin-2-ylpyridine is unique due to its higher basicity compared to similar compounds like dimethylaminopyridine (pKa = 9.41) . This higher basicity enhances its reactivity and binding affinity in various chemical and biological contexts. Additionally, the presence of the pyrrolidinyl group provides steric and electronic effects that influence the compound’s properties and applications .
Biological Activity
4-Pyrrolidin-2-ylpyridine is an organic compound characterized by its unique structural combination of a pyrrolidine ring attached to a pyridine ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including enzyme inhibition, receptor binding, and potential therapeutic applications. This article delves into the biological activity of this compound, supported by research findings, case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
Chemical Formula: C9H12N2
Molecular Weight: 148.20 g/mol
Appearance: White solid
The structural configuration of this compound allows for various interactions with biological targets, making it a valuable candidate in drug discovery. The presence of both the pyrrolidine and pyridine rings contributes to its unique chemical properties.
Target Interactions
This compound has been investigated for its ability to interact with various enzymes and receptors. Notably, it acts as an inhibitor of fructose 5-dehydrogenase, binding to its active site and thereby inhibiting enzymatic activity. Additionally, molecular docking studies have indicated that this compound can bind effectively to multiple biological targets, influencing cellular signaling pathways and gene expression.
The compound demonstrates significant biochemical properties:
- Enzyme Inhibition: Inhibits specific enzymes involved in metabolic pathways.
- Cell Signaling Modulation: Alters the expression of genes related to metabolism.
- Binding Affinity: Exhibits high affinity for certain receptors, suggesting potential therapeutic applications.
Inhibition Studies
A study focusing on the structure-activity relationship (SAR) of pyrrolidine derivatives highlighted that modifications in the substituents on the pyrrolidine ring could enhance inhibitory potency against specific enzymes. For instance, a derivative of this compound showed a significant increase in potency compared to its analogs when specific hydrophobic groups were introduced .
Therapeutic Applications
Research has explored the potential of this compound as a pharmacological agent in treating various diseases:
- Anticancer Activity: Preliminary studies indicate that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Antiviral Properties: Investigations are ongoing into its efficacy against viral infections, with promising results suggesting that it may disrupt viral replication processes.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals distinct advantages for this compound:
Compound Name | Key Features | Biological Activity |
---|---|---|
2-Pyrrolidin-2-ylpyridine | Similar structure but different biological profile | Moderate enzyme inhibition |
4-Morpholinopyridine | Morpholine ring offers different reactivity | Higher selectivity in receptor binding |
4-Pyridinethioamide | Thioamide group alters chemical reactivity | Antimicrobial properties |
This table illustrates how variations in chemical structure can lead to significant differences in biological activity and therapeutic potential.
Properties
IUPAC Name |
4-pyrrolidin-2-ylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-2-9(11-5-1)8-3-6-10-7-4-8/h3-4,6-7,9,11H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGNPIOGJLCICG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378004, DTXSID901305418 | |
Record name | 4-pyrrolidin-2-ylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (-)-4-(2-Pyrrolidinyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901305418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130343-15-6, 128562-25-4 | |
Record name | (-)-4-(2-Pyrrolidinyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130343-15-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-pyrrolidin-2-ylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (-)-4-(2-Pyrrolidinyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901305418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(pyrrolidin-2-yl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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